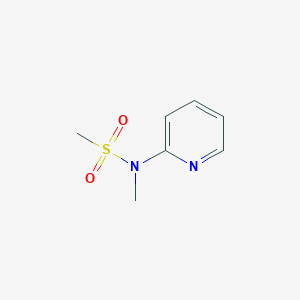
3-(Morpholine-4-carbonyl)benzonitrile
Übersicht
Beschreibung
“3-(Morpholine-4-carbonyl)benzonitrile” is a chemical compound with the molecular formula C12H12N2O2. It contains a total of 29 bonds, including 17 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 nitrile (aromatic), and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, such as “3-(Morpholine-4-carbonyl)benzonitrile”, has been a topic of significant interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis is often performed from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “3-(Morpholine-4-carbonyl)benzonitrile” is characterized by a morpholine ring attached to a benzonitrile group via a carbonyl bridge . The morpholine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
3-(Morpholine-4-carbonyl)benzonitrile and its derivatives have been investigated for their potential antitumor activities. For instance, the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile demonstrated inhibition of cancer cell proliferation (Lu et al., 2018).
Crystal Structure Analysis
Studies on the crystal structure of compounds similar to 3-(Morpholine-4-carbonyl)benzonitrile, such as 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, contribute to our understanding of molecular interactions and conformations (Fun et al., 2011).
Histamine H3 Antagonists
Derivatives of 3-(Morpholine-4-carbonyl)benzonitrile have been explored as potential histamine H3 antagonists, which are relevant in treating neurological disorders. For example, 4-phenoxypiperidines with a 4-phenoxypiperidine core related to 3-(Morpholine-4-carbonyl)benzonitrile have shown potent H3 antagonistic activities (Dvorak et al., 2005).
Synthesis of Antidepressants
The compound has been used in the synthesis of antidepressants like Befol. This involves multiple stages, including the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine (Donskaya et al., 2004).
Structural and Spectral Analysis
Investigations into the structure and spectral properties of related compounds, such as 3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, help in understanding the chemical characteristics and potential applications of 3-(Morpholine-4-carbonyl)benzonitrile (Franklin et al., 2011).
Heterocyclic Synthesis
3-(Morpholine-4-carbonyl)benzonitrile is involved in heterocyclic synthesis, like the creation of 1,3-diaryl-4-aminopyrazole derivatives, which have potential pharmaceutical applications (Medrasi et al., 2013).
Synthesis of Gefitinib
This compound plays a role in the synthesis of Gefitinib, a drug used for treating non-small cell lung cancer (Jin et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(morpholine-4-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-10-2-1-3-11(8-10)12(15)14-4-6-16-7-5-14/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBITPIXEVAFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640891 | |
| Record name | 3-(Morpholine-4-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017035-26-5 | |
| Record name | 3-(Morpholine-4-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[Dimethyl(phenyl)silyl]butyl selenocyanate](/img/structure/B3044972.png)






![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B3044985.png)
